molecular formula C19H16N2O4S B14991320 N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B14991320
M. Wt: 368.4 g/mol
InChI Key: GQSBNYLAEGKOIM-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a complex organic compound that features a unique combination of benzodioxin, thiazole, and phenoxyacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide typically involves multiple steps:

    Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone.

    Coupling Reactions: The benzodioxin and thiazole moieties are then coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC).

    Final Assembly: The phenoxyacetamide group is introduced in the final step through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxin and thiazole rings.

    Reduction: Reduced forms of the thiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as enzyme inhibitors or receptor modulators.

    Materials Science: Its structural properties could be useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological pathways and interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The benzodioxin and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The phenoxyacetamide moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Shares the benzodioxin moiety but differs in the functional groups attached.

    1,4-Benzodioxane: A simpler compound with only the benzodioxin ring.

    Thiazole Derivatives: Various thiazole-based compounds with different substituents.

Uniqueness

N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is unique due to its combination of three distinct moieties, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C19H16N2O4S

Molecular Weight

368.4 g/mol

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

InChI

InChI=1S/C19H16N2O4S/c22-18(11-23-13-6-2-1-3-7-13)21-19-20-14(12-26-19)17-10-24-15-8-4-5-9-16(15)25-17/h1-9,12,17H,10-11H2,(H,20,21,22)

InChI Key

GQSBNYLAEGKOIM-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=CSC(=N3)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

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